
1,2,3-Tri-tert-butylcyclobuta-1,3-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Tri-tert-butylcyclobuta-1,3-diene is a highly substituted cyclobutadiene derivative. Cyclobutadienes are known for their unique structural and electronic properties, making them of significant interest in organic chemistry. The presence of three tert-butyl groups in this compound adds steric bulk, which can influence its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Tri-tert-butylcyclobuta-1,3-diene typically involves the following steps:
Formation of the Cyclobutadiene Ring: The cyclobutadiene ring can be synthesized through various methods, including the dehalogenation of 1,2,3,4-tetrahalocyclobutanes or the ring-closing metathesis of suitable precursors.
Introduction of tert-Butyl Groups: The tert-butyl groups can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up with appropriate modifications to reaction conditions and purification techniques.
化学反应分析
Types of Reactions
1,2,3-Tri-tert-butylcyclobuta-1,3-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, converting the double bonds to single bonds.
Substitution: Electrophilic substitution reactions can occur at the tert-butyl groups, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: tert-Butyl chloride (t-BuCl), aluminum chloride (AlCl3)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Functionalized cyclobutadiene derivatives
科学研究应用
1,2,3-Tri-tert-butylcyclobuta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of cyclobutadienes. Its unique structure allows for the exploration of electronic effects and steric hindrance in chemical reactions.
Biology: While direct biological applications are limited, derivatives of cyclobutadienes have been investigated for their potential as enzyme inhibitors and bioactive molecules.
Medicine: Research into cyclobutadiene derivatives has explored their potential as therapeutic agents, particularly in the development of novel drugs with unique mechanisms of action.
Industry: In the industrial sector, cyclobutadiene derivatives are used in the synthesis of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism of action of 1,2,3-Tri-tert-butylcyclobuta-1,3-diene involves its ability to participate in various chemical reactions due to the presence of the cyclobutadiene ring and tert-butyl groups. The compound can act as a dienophile in Diels-Alder reactions, forming six-membered rings with conjugated dienes. The steric bulk of the tert-butyl groups can influence the reaction pathways and selectivity.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetra-tert-butylcyclobutadiene: This compound has an additional tert-butyl group, which further increases steric hindrance and affects its reactivity.
Cyclobutadiene: The parent compound without any substituents, known for its high reactivity and instability.
1,2,3-Tri-methylcyclobutadiene: A similar compound with methyl groups instead of tert-butyl groups, offering a comparison of steric effects.
Uniqueness
1,2,3-Tri-tert-butylcyclobuta-1,3-diene is unique due to the presence of three bulky tert-butyl groups, which provide significant steric hindrance and influence its chemical behavior. This makes it a valuable compound for studying the effects of steric bulk on cyclobutadiene reactivity and stability.
属性
CAS 编号 |
51067-53-9 |
|---|---|
分子式 |
C16H28 |
分子量 |
220.39 g/mol |
IUPAC 名称 |
1,2,3-tritert-butylcyclobuta-1,3-diene |
InChI |
InChI=1S/C16H28/c1-14(2,3)11-10-12(15(4,5)6)13(11)16(7,8)9/h10H,1-9H3 |
InChI 键 |
OPLCGZBUWODHBT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C1C(C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tetracyclo[6.2.1.13,6.02,7]dodec-4-en-11-one](/img/structure/B14663841.png)
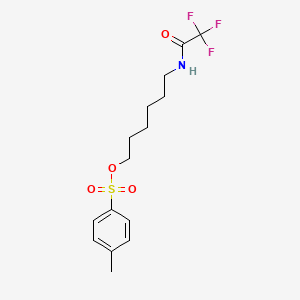
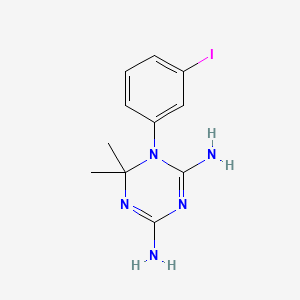


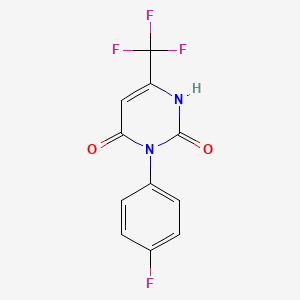
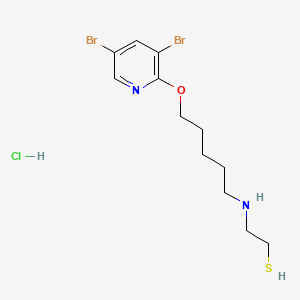
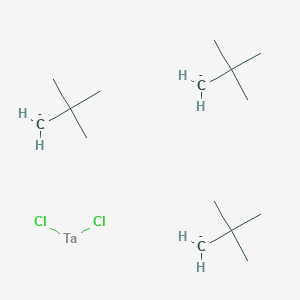

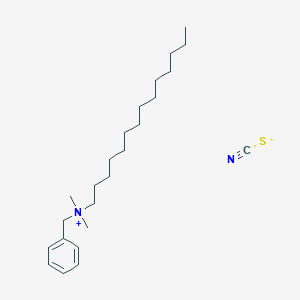



![2,6-Bis[3-(4-azidophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one](/img/structure/B14663926.png)
